(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377327
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES:
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

CAS No.:

Cat. No.: VC20377327

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid -

Specification

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key RYMLYFDWMMRAPS-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=N1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino functional group and a pyridine ring linked to a butanoic acid backbone. This compound is characterized by its molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol .

Synthesis

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid typically involves multi-step reactions starting from appropriate chiral precursors. The process may include the introduction of the Boc protecting group and the attachment of the pyridine moiety through various coupling reactions. The exact synthetic route can vary based on the availability of starting materials and desired purity levels.

Applications and Potential Uses

This compound is primarily used in peptide synthesis due to its protected amino group, which can be easily deprotected under acidic conditions to reveal the free amine. Its unique structure, featuring a pyridine ring, makes it an interesting candidate for studying interactions with biological targets, potentially leading to therapeutic applications. Interaction studies could focus on elucidating its binding properties and biological activity.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaKey Features
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid273222-03-0C14H20N2O4Pyridine ring at the 2-position; used in peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid37535-57-2C13H18N2O4Propanoic backbone; pyridine ring at the 4-position
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid486460-00-8C15H18F3N2O4Trifluorophenyl group; used in drug development

Storage and Stability

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid should be stored in a cool, dark place under inert conditions to maintain its stability. This is crucial to prevent degradation and ensure the compound remains effective for its intended applications.

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